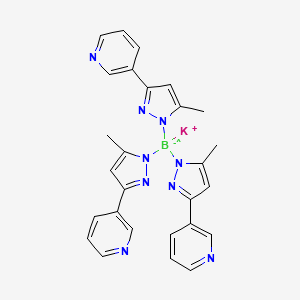

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a poly(pyrazolyl)borate ligand, a class of compounds first described by Trofimenko in the 1960s . These ligands are known for their ability to form stable complexes with various metals, making them valuable in catalysis and materials science . The unique structure of this compound, featuring pyridyl and pyrazolyl groups, allows for fine-tuning of electronic and steric properties, enhancing its versatility in scientific research .

Vorbereitungsmethoden

The synthesis of potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This method, while effective, presents challenges such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions . Industrial production methods may involve more controlled environments and the use of alternative reagents to mitigate these issues .

Analyse Chemischer Reaktionen

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate exerts its effects involves the coordination of the ligand to metal centers, forming stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as C-H insertion and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other poly(pyrazolyl)borates such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . Compared to these, potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate offers enhanced electron donation and stability due to the presence of pyridyl groups . This makes it particularly valuable in applications requiring robust and versatile ligands .

Biologische Aktivität

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, commonly referred to as KTp, is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula : C15H22BN₆K

- Molecular Weight : 367.43 g/mol

- CAS Number : 184032-07-3

The compound features a tris(pyrazolyl)borate structure, which contributes to its coordination chemistry and biological interactions. The presence of the pyridyl moiety enhances its solubility and reactivity, making it a candidate for various biological assays.

Research indicates that KTp exhibits various biological activities, primarily through its interactions with metal ions and cellular targets. The following mechanisms have been identified:

-

Antitumor Activity :

- KTp has shown promise in inhibiting the growth of cancer cells. For instance, studies involving metal complexes of KTp demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SW480 (colon carcinoma) .

- The cytotoxicity is attributed to the ability of the compound to facilitate apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .

-

Antimicrobial Properties :

- Pyrazole derivatives, including KTp, have been reported to exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

- Studies have highlighted that certain pyrazole derivatives can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of KTp:

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of KTp:

- MTT Assay : Used to assess cell viability in various cancer cell lines, revealing dose-dependent cytotoxic effects.

- Apoptosis Assays : Flow cytometry analyses showed increased rates of apoptosis in treated cells compared to controls.

Eigenschaften

InChI |

InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWQPAJQMDSFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BKN9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.